1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate
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Overview
Description
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate is a complex organic compound with a unique structure that combines a pyrazole ring with a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the sulfanyl group and the bromobenzoate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A compound with a similar tert-butyl group but different core structure.
Uniqueness
What sets 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate apart is its combination of a pyrazole ring with a bromobenzoate moiety, providing unique reactivity and potential applications. Its specific functional groups allow for targeted interactions in both chemical and biological systems, making it a versatile and valuable compound in research and industry.
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2S/c1-14-6-12-18(13-7-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)16-8-10-17(23)11-9-16/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOGXKVYZAIHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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